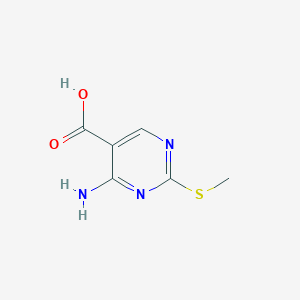

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVZYNKWONVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622722 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-81-3 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2] The strategic placement of an amino group, a methylthio group, and a carboxylic acid moiety on the pyrimidine ring provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex pharmaceutical intermediates.[3][4] This document provides a comprehensive overview of the known chemical properties, available synthesis protocols, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical identifiers and physicochemical properties of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid | [5] |

| CAS Number | 771-81-3 | [5] |

| Molecular Formula | C₆H₇N₃O₂S | [5] |

| Molecular Weight | 185.20 g/mol | [6][7] |

| Appearance | Solid | [7][8] |

| Melting Point | Not available | |

| Boiling Point | 435.0±30.0 °C (Predicted for isomer) | [9] |

| pKa | 3.40±0.10 (Predicted for isomer) | [9] |

| Solubility | Sparingly soluble in water (for carbaldehyde analog) | [3] |

| InChI | InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | [5][7] |

| InChI Key | AOBVZYNKWONVRH-UHFFFAOYSA-N | [5][7] |

| SMILES | CSC1=NC=C(C(=N1)N)C(=O)O | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [8] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine C6-H proton, a singlet for the methylthio (S-CH₃) protons, and broad signals for the amino (NH₂) and carboxylic acid (COOH) protons. The exact chemical shifts would depend on the solvent used. For similar amino-pyrimidine structures, the amino protons typically appear around 5.1-5.3 ppm.[10][11]

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid would have the largest chemical shift, typically in the range of 170-185 ppm.[12] Carbons in the pyrimidine ring would appear in the aromatic region (125-150 ppm), while the methylthio carbon would be found in the aliphatic region (10-15 ppm).[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[13] N-H stretching vibrations for the amino group would be observed around 3400-3200 cm⁻¹.[11] A strong C=O stretching band for the carboxylic acid carbonyl group would be present around 1700 cm⁻¹.[13]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (185.20).

Experimental Protocols

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

A specific, detailed experimental protocol for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its carbaldehyde analog and general methods for pyrimidine synthesis.

A potential precursor is 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. The synthesis of this aldehyde has been described starting from 4-amino-2-(methylthio)pyrimidine-5-carbonitrile via reduction with diisobutylaluminum hydride (DIBAL-H).[3] The subsequent oxidation of the aldehyde to the carboxylic acid would be a standard organic transformation.

A general method for the synthesis of 4-aminopyrimidine derivatives involves a three-component reaction between an aldehyde, malononitrile, and an amidine.[14] Adapting this to the target molecule would require a thiourea derivative and subsequent S-methylation.

General Purification Protocol:

Purification of pyrimidine derivatives often involves recrystallization from suitable solvents such as ethanol, dioxane, or dimethylformamide (DMF).[15] Column chromatography on silica gel is also a common technique for isolating the pure compound.[3]

Biological Activity and Applications

While specific studies on the biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid are limited, the pyrimidine scaffold is a well-established pharmacophore.

-

Drug Discovery Intermediate: This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its functional groups allow for diverse chemical modifications to explore structure-activity relationships.

-

Potential Anticancer and Antiviral Activity: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[1][2] Some thieno[2,3-d]pyrimidine analogs have shown cytotoxic effects against breast cancer cell lines.[15] The structural similarity suggests that 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid could serve as a precursor for compounds with similar activities.

-

Enzyme Inhibition: The pyrimidine ring is a key component of nucleobases and, as such, pyrimidine derivatives can act as inhibitors of enzymes involved in nucleic acid metabolism. For instance, some 2-amino-4-hydroxypyrimidine-5-carboxylates have been investigated as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the MEP pathway for isoprenoid biosynthesis, which is a target for antibacterial drugs.[1]

Conclusion

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While comprehensive experimental data on its physicochemical properties and biological activities are not yet fully available, its structural features suggest it is a promising starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its chemical behavior, develop efficient synthetic protocols, and explore its biological potential.

References

- 1. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid [myskinrecipes.com]

- 5. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C6H7N3O2S | CID 22134738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 771-81-3 | 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid - Moldb [moldb.com]

- 7. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | 771-81-3 [sigmaaldrich.com]

- 9. 5-AMINO-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXYLIC ACID CAS#: 100130-05-0 [m.chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ijirset.com [ijirset.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. arkat-usa.org [arkat-usa.org]

- 15. mdpi.com [mdpi.com]

Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

CAS Number: 771-81-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential role as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Physicochemical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C₆H₇N₃O₂S.[1] Its structure features a pyrimidine core substituted with an amino group, a methylthio group, and a carboxylic acid group, making it a versatile scaffold for chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 771-81-3 | [1] |

| Molecular Formula | C₆H₇N₃O₂S | [1] |

| Molecular Weight | 185.21 g/mol | [1] |

| IUPAC Name | 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | [1] |

| Appearance | Solid | |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

The primary synthetic route to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Objective: To synthesize 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid via the hydrolysis of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Materials:

-

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

-

Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 2M hydrochloric acid until the pH reaches approximately 3-4. The product will precipitate out of the solution.

-

Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Dry the product under vacuum to obtain 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a workflow diagram illustrating the synthesis process.

Biological Activity and Signaling Pathway Inhibition

Derivatives of 4-aminopyrimidine are recognized as a privileged scaffold in the development of protein kinase inhibitors.[2][3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[5][6][7][8][9]

VEGFR-2 Signaling Pathway

VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11][12][13] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in the formation of new blood vessels (angiogenesis).[10][11][12][13][14]

The diagram below illustrates the VEGFR-2 signaling pathway.

Inhibition of VEGFR-2 Signaling

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, as a 4-aminopyrimidine derivative, is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the catalytic site of the VEGFR-2 kinase domain. This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis. This mechanism of action makes it a compound of interest for the development of anti-cancer therapies, as tumors rely on angiogenesis for growth and metastasis.

The following diagram illustrates the proposed mechanism of inhibition.

Conclusion

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis from its ethyl ester and the established role of the 4-aminopyrimidine scaffold as a kinase inhibitor make it an attractive candidate for further investigation. The potential for this compound to inhibit the VEGFR-2 signaling pathway highlights its promise as an anti-angiogenic agent. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

References

- 1. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C6H7N3O2S | CID 22134738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. biorbyt.com [biorbyt.com]

An In-Depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and data on analogous compounds to provide a robust resource for research and development.

Molecular Structure and Identification

The molecular structure of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid comprises a central pyrimidine ring substituted with an amino group at position 4, a methylthio group at position 2, and a carboxylic acid group at position 5.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid | PubChem |

| CAS Number | 771-81-3 | PubChem, Sigma-Aldrich, Moldb |

| Molecular Formula | C6H7N3O2S | PubChem, Sigma-Aldrich |

| Molecular Weight | 185.20 g/mol | Sigma-Aldrich, Moldb |

| InChI Key | AOBVZYNKWONVRH-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CS(C1=NC=C(C(N)=N1)C(O)=O) | (Derived) |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| pKa | 2.50 ± 0.10 | ChemicalBook (for carbaldehyde analog) |

| Form | Solid | Sigma-Aldrich |

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectra for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid are not widely published. The following sections describe the expected spectral characteristics based on the functional groups present and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by very broad O-H stretching and a strong C=O stretching absorption.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, due to hydrogen bonding |

| N-H (Amine) | 3100 - 3500 | Medium to sharp |

| C-H (Aromatic/Alkyl) | 2850 - 3100 | Weak to medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=N, C=C (Pyrimidine Ring) | 1450 - 1650 | Medium to strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-S (Methylthio) | 600 - 800 | Weak to medium |

Mass Spectrometry

The electron impact mass spectrum would be expected to show a molecular ion peak (M+). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), followed by fragmentation of the pyrimidine ring. The presence of sulfur would result in a characteristic M+2 isotope peak.

Expected Fragmentation Pathways:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).

-

Loss of the methylthio group (-SCH₃, 47 Da).

-

Cleavage of the pyrimidine ring.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic approach could involve the cyclization of a three-carbon component with S-methylisothiourea, followed by functional group manipulations to introduce the carboxylic acid.

Caption: Hypothetical synthesis workflow for the target molecule.

Protocol for a Related Compound (Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde):

A published method for a similar compound involves the reduction of the corresponding nitrile. To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in THF, diisobutylaluminum hydride (DIBAL-H) is added at 0°C. The reaction is stirred for several hours, followed by quenching with hydrochloric acid. The pH is then adjusted to 8 with a saturated sodium carbonate solution, and the product is extracted. This indicates that the 5-carbonitrile is a likely precursor for functionalization at that position.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives are known to target a variety of enzymes and receptors.

Potential Therapeutic Areas:

-

Anticancer: Many pyrimidine derivatives function as kinase inhibitors (e.g., EGFR, CDK inhibitors) or antimetabolites that interfere with DNA synthesis.

-

Antiviral: Pyrimidine analogs can act as inhibitors of viral polymerases.

-

Antimicrobial: The scaffold is present in antibacterial and antifungal agents.

Hypothesized Signaling Pathway: Kinase Inhibition

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid could interact with the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a molecule with significant potential for further investigation, particularly in the realm of drug discovery. While direct experimental data is currently sparse, this guide provides a foundational understanding based on its chemical structure, predicted properties, and the well-documented activities of the broader pyrimidine class. Further research is warranted to elucidate its precise physicochemical properties, develop efficient synthetic routes, and explore its biological activity in various therapeutic contexts.

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly referenced method for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid involves a two-step process:

-

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. This key intermediate is prepared via a cyclocondensation reaction.

-

Step 2: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The ethyl ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

This pathway offers a reliable method for obtaining the target compound from readily available starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This step involves the reaction of S-methylisothiourea with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group of the acrylate serves as a good leaving group in the cyclization to form the pyrimidine ring.

Reaction Scheme:

Uncharted Territory: The Biological Activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Remains Largely Undefined

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. While this pyrimidine derivative is commercially available and noted as a potential building block in medicinal chemistry, detailed in-vitro or in-vivo studies elucidating its specific pharmacological effects, mechanism of action, and therapeutic potential are not readily accessible.

Currently, information on this specific molecule is primarily limited to its chemical and physical properties. Databases such as PubChem provide basic details about its structure, molecular weight, and other computed properties, but do not contain curated data on its biological activity.[1] Commercial suppliers suggest its utility in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, but these claims are general and not substantiated by specific experimental evidence for the parent compound.[2][3][4]

Research into structurally similar compounds offers some speculative insight into potential areas of investigation. For instance, derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have demonstrated antiproliferative activity against breast cancer cell lines.[5][6] Additionally, other substituted pyrimidine-5-carboxylic acids have been explored for their antibacterial properties, targeting enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the MEP pathway, which is essential for many bacteria.[7] However, it is crucial to emphasize that these findings pertain to different molecular frameworks and cannot be directly extrapolated to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

The scientific literature also contains information on the synthesis and utility of related precursors, such as 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, but again, this information does not extend to the biological activity of the carboxylic acid derivative.[8][9]

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid represents a largely unexplored chemical entity from a pharmacological perspective. There is a clear opportunity for novel research to characterize its biological profile. Initial studies could involve broad-spectrum screening against various cell lines (e.g., cancer, microbial) and enzyme panels to identify potential therapeutic areas. Subsequent research could then focus on elucidating the mechanism of action, identifying molecular targets, and exploring structure-activity relationships through the synthesis of analogues.

Due to the absence of quantitative biological data and detailed experimental studies, it is not possible at this time to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further primary research is required to generate the necessary data to populate such a document.

References

- 1. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C6H7N3O2S | CID 22134738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This core structure serves as a valuable scaffold for the development of novel therapeutic agents, with research highlighting their potential in oncology and as kinase inhibitors. The pyrimidine ring is a key pharmacophore found in numerous biologically active molecules, and strategic modifications of this core have led to the discovery of potent and selective inhibitors of various cellular targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their potential as anticancer agents.

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives

The synthesis of derivatives based on the 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid core can be achieved through various chemical strategies. A common approach involves the modification of the carboxylic acid group to form esters and amides, substitution at the 4-amino position, and displacement of the 2-methylthio group.

A notable and well-documented synthetic route leads to the formation of fused heterocyclic systems, such as the potent thieno[2,3-d]pyrimidines. These compounds have demonstrated significant antiproliferative activity.

General Experimental Protocol for the Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

A general and effective method for the synthesis of 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates involves the cyclocondensation of a 2-amino-thiophene-3-carbonitrile with a suitable nitrile in an acidic medium.[1]

Procedure:

-

Dissolve 2-amino-thiophene-3-carbonitrile (0.0094 mol) in 20 mL of dioxane.

-

Add the corresponding RCN derivative (0.0094 mol) to the solution.

-

Pass dry hydrochloric gas through the reaction mixture for 6 hours while stirring continuously at room temperature.

-

Allow the solution to stand at room temperature for 12 hours.

-

Pour the reaction mixture onto ice and neutralize with 10% (v/v) NH₄OH to a pH of approximately 8.

-

Filter the resulting precipitate, wash it extensively with water, and dry it in a vacuum dryer at 60 °C.

This protocol can be adapted to generate a variety of derivatives by using different nitriles in the cyclization step.

Biological Activity and Therapeutic Potential

Derivatives of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid have been primarily investigated for their anticancer properties. The thieno[2,3-d]pyrimidine analogues, in particular, have shown promising results as inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines.

Antiproliferative Activity against Breast Cancer Cell Lines

A series of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates has been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, as well as the non-cancerous breast epithelial cell line MCF-10A.[1][2] The cytotoxicity was determined using the MTT assay.

| Compound | R Group | MCF-10A IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (SI) for MCF-7 |

| 2 | Benzyl | 0.205 | 0.013 | 0.056 | 15.8 |

| 3 | 4-Nitrobenzyl | 0.444 | 0.023 | 0.078 | 19.3 |

| 4 | 3,4,5-Trimethoxyphenyl | > 1 | 0.897 | > 1 | - |

| 5 | 3-(Trifluoromethyl)phenyl | > 1 | > 1 | > 1 | - |

| 6 | Pyridin-4-yl | 0.534 | 0.231 | 0.189 | 2.3 |

| 7 | Pyridin-2-yl | > 1 | 0.987 | > 1 | - |

| 8 | Pyridin-3-yl | > 1 | > 1 | > 1 | - |

| Cisplatin | - | 0.85 | 0.36 | 0.034 | 2.36 |

Data sourced from a study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates.[1][2]

Compounds 2 and 3 demonstrated the most potent and selective activity against the MCF-7 cell line, with IC₅₀ values in the nanomolar range and selectivity indices significantly higher than the standard chemotherapeutic agent, cisplatin.[1][2]

Kinase Inhibitory Activity

The thienopyrimidine scaffold is recognized as a bioisostere of purines and has been a key structural motif in the development of kinase inhibitors.[1] Various derivatives have shown inhibitory activity against a range of kinases, including:

-

Aurora Kinases: Potent inhibitors of Aurora B kinase with IC₅₀ values as low as 0.2 nM have been reported.[1]

-

Epidermal Growth Factor Receptor (EGFR): Thienopyrimidine derivatives have been developed as inhibitors of EGFR and HER2.[1]

-

B-Raf Kinase: 4-Amino-thienopyrimidine analogues have demonstrated inhibitory activities against B-Raf kinases in the nanomolar range.[1]

The anticancer properties of pyrazolo[3,4-d]pyrimidines, which are structurally related, are largely attributed to their ability to inhibit a wide array of protein kinases that are often dysregulated in cancer.[3] This suggests that derivatives of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid may exert their anticancer effects through the modulation of key signaling pathways.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to their ability to interfere with cellular signaling pathways that control cell growth, proliferation, and survival. As many derivatives have been identified as kinase inhibitors, they likely target pathways regulated by kinases such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and cell cycle regulation pathways.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid derivative that acts as a kinase inhibitor, leading to the inhibition of cell proliferation.

Caption: Hypothesized inhibition of a growth factor signaling pathway by a derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The development and evaluation of new derivatives follow a structured workflow, from initial synthesis to biological testing.

Caption: General workflow for the synthesis and evaluation of derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrimidine or fused ring system.

-

Substitution at the 2-position of the thieno[2,3-d]pyrimidine ring: The presence of an aryl or arylalkyl group at this position has been shown to be crucial for antiproliferative activity. For instance, a benzyl group (Compound 2 ) and a 4-nitrobenzyl group (Compound 3 ) at the 2-position resulted in potent activity against MCF-7 cells.[1][2]

-

Fused Ring System: The fusion of a thiophene ring to the pyrimidine core to form the thieno[2,3-d]pyrimidine system appears to be a key structural feature for potent anticancer activity.

-

4-Amino Group: The 4-amino group is often involved in crucial hydrogen bonding interactions with the target protein, as is common for many kinase inhibitors that bind to the ATP-binding pocket.

The logical relationship for a favorable structure-activity relationship in the context of anticancer activity is depicted below.

Caption: Key structural features for enhanced biological activity.

Conclusion

Derivatives of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid, particularly the thieno[2,3-d]pyrimidine analogues, have emerged as a promising class of compounds with significant potential in cancer therapy. Their ability to be readily synthesized and modified, coupled with their potent and selective biological activities, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of structural modifications to optimize activity and pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid and Its Derivatives in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and its analogs. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant inhibitory activity against key targets in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and synthetic workflows to facilitate further research and development in this promising area.

Chemical and Physical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂S | [PubChem CID: 22134738] |

| Molecular Weight | 185.21 g/mol | [PubChem CID: 22134738] |

| CAS Number | 771-81-3 | [PubChem CID: 22134738] |

| Appearance | Solid | [Sigma-Aldrich] |

| InChI Key | AOBVZYNKWONVRH-UHFFFAOYSA-N | [Sigma-Aldrich] |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is typically achieved through a two-step process involving the initial synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

A common route to the ethyl ester is the condensation reaction between ethyl (ethoxymethylene)cyanoacetate and S-methylisothiourea sulfate.

Experimental Protocol:

A mixture of ethyl (ethoxymethylene)cyanoacetate and S-methylisothiourea sulfate in a suitable solvent such as ethanol is refluxed in the presence of a base (e.g., sodium ethoxide). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Hydrolysis to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is dissolved in an aqueous alcoholic solution (e.g., ethanol/water mixture) containing a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and the reaction is monitored until the ester is fully consumed. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Below is a generalized workflow for the synthesis:

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential experimental applications of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also includes representative protocols and conceptual frameworks based on structurally related pyrimidine derivatives to guide research and development efforts.

Chemical and Physical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal and agricultural chemistry. A summary of its key properties is presented below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂S | [1][2] |

| Molecular Weight | 185.20 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| CAS Number | 771-81-3 | [2] |

| InChI Key | AOBVZYNKWONVRH-UHFFFAOYSA-N | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

| WGK | WGK 3 | [1] |

Safety and Handling

2.1. Hazard Identification

Based on information for related compounds, potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

2.2. Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be worn.

2.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid are not extensively reported in the public domain. The following sections provide representative methodologies based on the synthesis of its precursors and the evaluation of structurally similar pyrimidine derivatives.

3.1. Representative Synthesis Workflow

The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can be envisioned through a multi-step process, likely starting from the corresponding ethyl ester or carbaldehyde. A plausible synthetic workflow is outlined below.

Caption: Representative synthetic workflow for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

3.1.1. Representative Protocol for Ester Hydrolysis

This protocol is a general representation of the hydrolysis of an ethyl ester to a carboxylic acid, a likely final step in the synthesis of the target compound.

-

Dissolution: Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Base Addition: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0°C and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from an appropriate solvent system.

3.2. Potential Biological Activity and Experimental Evaluation

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through the inhibition of key enzymes like kinases.

3.2.1. Hypothetical Signaling Pathway Involvement: EGFR/HER2 Inhibition

Given that many substituted pyrimidines are investigated as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

3.2.2. Representative Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Kinase enzyme (e.g., recombinant human EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

3.2.3. Representative Protocol for Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in culture medium) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with potential for further investigation in drug discovery and other scientific fields. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its safe handling and outlines representative experimental approaches based on the well-established chemistry and biology of related pyrimidine derivatives. Researchers are encouraged to perform thorough literature searches for the most current information and to conduct appropriate risk assessments before commencing any experimental work.

References

Technical Guide: Physicochemical Properties of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, with a focus on its solubility. Due to the limited availability of quantitative data in peer-reviewed literature, this document presents qualitative information, general experimental protocols for solubility determination, and a plausible synthetic route.

Solubility Data

A related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, is reported to be sparingly soluble in water. Given the presence of the polar carboxylic acid and amino groups, 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is expected to exhibit limited solubility in nonpolar organic solvents and slight to moderate solubility in polar organic solvents. Its solubility in aqueous solutions is expected to be highly pH-dependent.

Table 1: Predicted Qualitative Solubility of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The presence of polar functional groups capable of hydrogen bonding is offset by the largely nonpolar pyrimidine ring. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the conjugate acid of the amino group. |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Insoluble to very slightly soluble | The polar nature of the molecule makes it incompatible with nonpolar solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with polar functional groups. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Slightly soluble to soluble | The ability to participate in hydrogen bonding suggests some solubility in alcohols. |

| Aqueous Acid (e.g., dilute HCl) | Soluble | Protonation of the amino group will form a more soluble salt. |

| Aqueous Base (e.g., dilute NaOH) | Soluble | Deprotonation of the carboxylic acid will form a more soluble salt. |

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility

This protocol describes a general method for determining the thermodynamic solubility of a solid organic compound like 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid in a given solvent.

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (solid)

-

Selected solvent(s)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid to a series of vials.

-

Dispense a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the supernatant from the saturated solutions with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant samples by HPLC.

-

Determine the concentration of the solute in the supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid in the solvent by multiplying the concentration of the diluted supernatant by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Caption: General workflow for determining the thermodynamic solubility of a solid compound.

Proposed Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

A plausible and efficient route for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is the hydrolysis of its corresponding ethyl ester, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Reaction:

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate + NaOH(aq) → 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid sodium salt

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid sodium salt + HCl(aq) → 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid + NaCl

Materials:

-

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (or another suitable solvent for the starting material)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Saponification:

-

Dissolve Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Isolation:

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid. The product should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

-

Caption: Proposed synthetic pathway for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid via hydrolysis of the corresponding ethyl ester.

An In-depth Technical Guide on the Spectroscopic Data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 771-81-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopic analysis for related chemical structures. Detailed, generalized experimental protocols for acquiring high-quality spectroscopic data are also provided, along with a workflow for the synthesis and characterization of a novel chemical entity. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrimidine core is a well-established scaffold in numerous biologically active molecules. The precise characterization of such compounds is critical for quality control, regulatory submission, and understanding structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for elucidating the chemical structure and purity of such molecules.

While specific experimental data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is not widely available in the public domain[1][2], this guide provides predicted data based on the analysis of its functional groups and structural analogs.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. These values are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 | Singlet | 1H | Pyrimidine C6-H |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~2.5 | Singlet | 3H | -S-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~160-165 | C4-NH₂ |

| ~170-175 | C2-S-CH₃ |

| ~155-160 | C6 |

| ~100-105 | C5 |

| ~14 | -S-CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 185.03 | [M]⁺ | Molecular Ion |

| 140 | [M-COOH]⁺ | Loss of carboxylic acid group |

| 168 | [M-NH₃]⁺ | Loss of ammonia |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3500 | N-H Stretch | Amine group, two bands expected |

| 2500-3300 | O-H Stretch | Carboxylic acid, very broad |

| 1680-1710 | C=O Stretch | Carboxylic acid |

| 1600-1650 | N-H Bend | Amine group |

| 1550-1600 | C=C and C=N Stretch | Pyrimidine ring |

| 1200-1300 | C-O Stretch | Carboxylic acid |

| 650-700 | C-S Stretch | Thioether |

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. While experimental data remains elusive in public databases, the predicted data and generalized protocols presented herein offer a valuable starting point for researchers. The provided workflow for synthesis and characterization further serves as a practical guide for the systematic investigation of this and other novel chemical compounds. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its structure and purity.

References

Methodological & Application

Synthesis Protocols for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This versatile intermediate is valuable for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives are important scaffolds in drug discovery. The pyrimidine core is a common feature in a multitude of biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of an amino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid at the 5-position provides a unique template for generating libraries of compounds with potential therapeutic applications. For instance, the corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is a known precursor for the synthesis of protein kinase inhibitors.[1]

Synthesis Strategies

Two primary retrosynthetic pathways for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid are presented. These strategies involve the preparation of a key intermediate, either the corresponding aldehyde or ester, followed by a final conversion to the target carboxylic acid.

Strategy A: Oxidation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This approach relies on the synthesis of the aldehyde precursor, which can be prepared from the corresponding nitrile. The final step involves a standard oxidation reaction.

Strategy B: Hydrolysis of Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate

This pathway involves the synthesis of the ethyl ester derivative, a common intermediate in medicinal chemistry, followed by hydrolysis to yield the desired carboxylic acid.

Data Presentation

The following table summarizes the key intermediates and the target product, along with their essential chemical data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | C6H6N4S | 166.20 | 698-29-3 |

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | C6H7N3OS | 169.20 | 770-31-0 |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | C8H11N3O2S | 213.26 | 776-53-4 |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C6H7N3O2S | 185.20 | 771-81-3 |

Experimental Protocols

Strategy A: From 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This strategy involves a two-step process: reduction of the nitrile to an aldehyde, followed by oxidation to the carboxylic acid.

Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde [2]

-

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

-

Hydrochloric acid (2 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIBAL-H (typically 1.5 to 2.0 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Oxidation to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

-

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

-

tert-Butanol

-

Water

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO2)

-

Sodium dihydrogen phosphate (NaH2PO4)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

-

Procedure (Pinnick Oxidation):

-

Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (as a chlorine scavenger).

-

In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

-

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

-

The product can be further purified by recrystallization.

-

Strategy B: From Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This is a straightforward approach involving the hydrolysis of the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of this intermediate involves the condensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with guanidine, followed by S-methylation. A more direct, though less detailed in the provided search results, approach would be a one-pot cyclocondensation. For the purpose of this protocol, we will assume the starting ester is available.

Step 2: Hydrolysis to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

-

Materials:

-

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 1 M)

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents).

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate the hydrolysis. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

-

Visualization of Synthesis and Biological Context

To aid in the understanding of the synthetic workflow and the potential biological application of this class of compounds, the following diagrams are provided.

Caption: Synthetic workflow for Strategy A.

Caption: Synthetic workflow for Strategy B.

Given that derivatives of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid are explored as protein kinase inhibitors, a representative signaling pathway is depicted below. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in angiogenesis, a process often implicated in cancer progression.

Caption: Potential mechanism of action for pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols for the Characterization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 771-81-3). The protocols outlined below are based on established analytical principles for pyrimidine derivatives and related carboxylic acids, offering a robust starting point for purity assessment, identification, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and for its quantification. A reversed-phase method is generally suitable for this polar, ionizable compound.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is recommended. A good starting point is a gradient elution with:

-

Solvent A: 0.1% Phosphoric acid in Water.

-

Solvent B: Acetonitrile.

-

For MS compatibility, 0.1% Formic acid can be used in place of phosphoric acid.

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

| Parameter | Expected Value |

| Retention Time | Dependent on the specific HPLC conditions, but expected to be in the early to mid-range of the gradient. |

| Purity (by area %) | >95% (typical for research grade) |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-